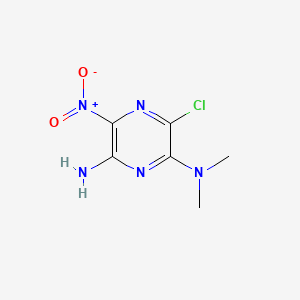
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is a heterocyclic aromatic compound that belongs to the pyrazine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a chlorine atom at position 3, and a nitro group at position 5 The dimethyl substitution on the nitrogen atoms further enhances its chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- typically involves multi-step reactions. One common method includes the nitration of 2,6-diaminopyrazine, followed by chlorination and subsequent dimethylation of the amino groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反应分析
Types of Reactions
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the chlorine or nitro groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for specific applications.
科学研究应用
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: It serves as a tool for studying enzyme interactions and metabolic pathways in various organisms.
作用机制
The mechanism of action of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular processes by disrupting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Diaminopyrazine: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
3-Chloro-2,6-diaminopyrazine: Similar structure but without the nitro group, affecting its chemical properties and reactivity.
5-Nitro-2,6-diaminopyrazine: Lacks the chlorine and dimethyl groups, resulting in different reactivity and applications.
Uniqueness
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and nitro groups, along with the dimethylated amino groups, allows for a wide range of chemical modifications and applications. This compound’s versatility makes it valuable for various scientific and industrial purposes.
属性
CAS 编号 |
86845-61-6 |
|---|---|
分子式 |
C6H8ClN5O2 |
分子量 |
217.61 g/mol |
IUPAC 名称 |
3-chloro-2-N,2-N-dimethyl-5-nitropyrazine-2,6-diamine |
InChI |
InChI=1S/C6H8ClN5O2/c1-11(2)5-3(7)9-6(12(13)14)4(8)10-5/h1-2H3,(H2,8,10) |
InChI 键 |
QVJZOAKAZCOFRQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


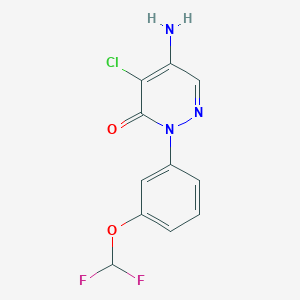
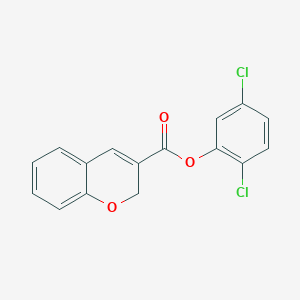
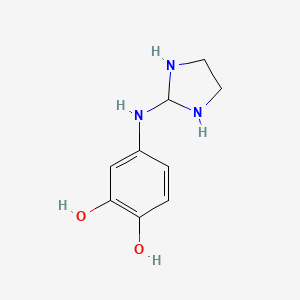
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
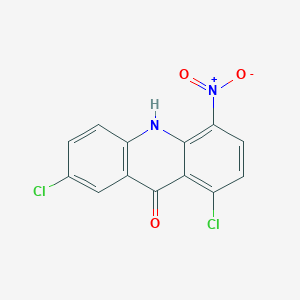

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
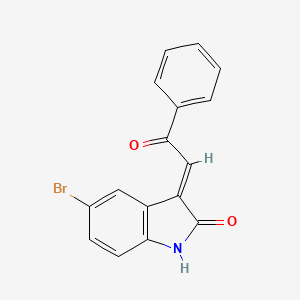
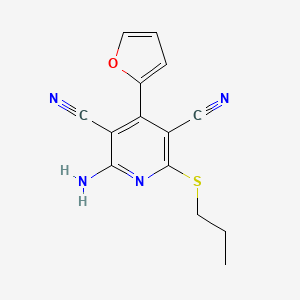
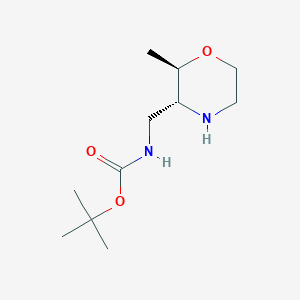
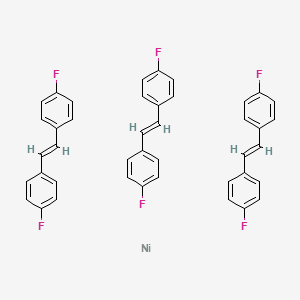


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
